2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-(phenylcarbonyl)valinate

Description

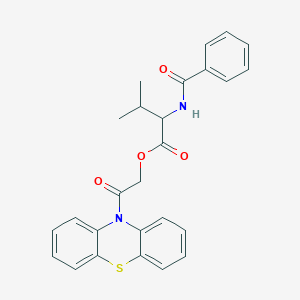

2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-(phenylcarbonyl)valinate is a phenothiazine-derived compound featuring a valinate ester group linked via a phenylcarbonyl moiety. Phenothiazines are sulfur-nitrogen heterocycles known for diverse biological activities, including antipsychotic, anticancer, and antioxidant properties . Its molecular formula is C₂₈H₂₅N₃O₄S, with a molecular weight of 499.58 g/mol.

Properties

IUPAC Name |

(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamido-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S/c1-17(2)24(27-25(30)18-10-4-3-5-11-18)26(31)32-16-23(29)28-19-12-6-8-14-21(19)33-22-15-9-7-13-20(22)28/h3-15,17,24H,16H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFHPDZARSBXNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-(phenylcarbonyl)valinate typically involves the reaction of 10H-phenothiazine with ethyl oxalyl chloride to form an intermediate, which is then reacted with N-phenylvaline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred and heated at 60°C for 1-2 hours to complete the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-(phenylcarbonyl)valinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the phenothiazine moiety, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced phenothiazine derivatives.

Substitution: Formation of substituted phenothiazine derivatives with various functional groups.

Scientific Research Applications

2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-(phenylcarbonyl)valinate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as an antipsychotic and anticancer agent.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-(phenylcarbonyl)valinate involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Structural Insights :

- Valinate vs.

- Pyrazole Carboxylate : The pyrazole ring (in the third analogue) increases aromaticity and electron-withdrawing effects, correlating with higher LogP and antifungal activity .

Physicochemical and Pharmacokinetic Comparison

- Solubility Trends : The piperidine analogue’s lower LogP and polar carboxamide group improve aqueous solubility, whereas the pyrazole derivative’s hydrophobicity limits dissolution .

- Thermal Stability : Nitrophenyl ethynyl’s rigid structure enhances thermal resistance, while the ester-linked valinate may decompose earlier due to hydrolytic susceptibility .

Q & A

Q. What are the key synthetic routes for 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-(phenylcarbonyl)valinate, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via a multi-step process involving phenothiazine core functionalization, followed by coupling with valine derivatives. A critical step is the formation of the hydrazone intermediate (e.g., N-(3-(1-((2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazono)ethyl)phenyl)acetamide) . Purification via recrystallization (e.g., ethanol or glacial acetic acid) is recommended to achieve >95% purity, as demonstrated in analogous phenothiazine derivatives . High-performance liquid chromatography (HPLC) with UV detection at 254 nm can monitor reaction progress.

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the phenothiazine backbone, valine ester linkage, and phenylcarbonyl group. For example, the phenothiazine sulfur environment shows distinct shifts at δ 3.2–3.8 ppm in -NMR .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode detects molecular ions (e.g., [M+H] at m/z 430.52) .

- IR Spectroscopy : Key peaks include C=O stretches (1730–1750 cm) and N-H bends (amide I/II bands) .

Q. How can researchers validate the compound’s stability under experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- Photostability : Expose to UV light (320–400 nm) for 48 hours; assess isomerization or oxidation using LC-MS .

- pH Stability : Test in buffers (pH 1–9) to identify hydrolysis-prone functional groups (e.g., ester linkages) .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in phenothiazine derivatives?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical. For example, the phenothiazine ring’s dihedral angle (121.74°) and heterocyclic conformation can be resolved via high-resolution data (CCDC reference: 2209381) . Use twin refinement if data shows pseudo-merohedral twinning .

Q. How to design bioanalytical assays for quantifying the compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Use protein precipitation with acetonitrile (1:3 v/v) to isolate the compound from plasma .

- LC-MS/MS : Optimize a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor transitions like m/z 430.52 → 285.3 (quantifier) and 430.52 → 198.1 (qualifier) .

- Validation : Follow ICH M10 guidelines for linearity (1–1000 ng/mL), accuracy (85–115%), and precision (RSD <15%) .

Q. What mechanisms explain contradictory pharmacological activity in cell-based assays?

- Methodological Answer : Contradictions may arise from:

- Off-target effects : Use CRISPR-Cas9 knockout models to isolate target pathways (e.g., cholesterol recognition amino acid consensus [CRAC] domains) .

- Metabolic variability : Pre-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to assess hepatic stability .

- Dose-dependent effects : Conduct EC/IC titrations (0.1–100 µM) to identify biphasic responses .

Q. How to address low solubility in aqueous buffers for in vitro studies?

- Methodological Answer :

- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin (10% w/v) to enhance solubility without cytotoxicity .

- Prodrug design : Modify the valinate ester to a phosphate or succinate derivative for improved hydrophilicity .

Data Analysis & Computational Modeling

Q. Which computational tools predict binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with CRAC domains (PDB ID: 4RYI). The phenothiazine core shows π-π stacking with aromatic residues .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-receptor complex. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .

Q. How to resolve discrepancies in LogP values reported across studies?

- Methodological Answer : Experimental LogP (e.g., shake-flask method) often conflicts with computational predictions (e.g., XLogP3). Cross-validate using reversed-phase HPLC retention times and Abraham solvation parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.